H-D-Arg(Pbf)-OH

Description

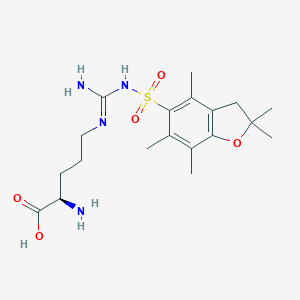

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O5S/c1-10-11(2)16(12(3)13-9-19(4,5)28-15(10)13)29(26,27)23-18(21)22-8-6-7-14(20)17(24)25/h14H,6-9,20H2,1-5H3,(H,24,25)(H3,21,22,23)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIXTVCDNCXXSH-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801117638 | |

| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801117638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200116-81-0 | |

| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-D-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200116-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801117638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Methodologies

Solid-Phase Peptide Synthesis (SPPS) Integration of H-D-Arg(Pbf)-OH

The incorporation of arginine residues, particularly the sterically hindered Fmoc-D-Arg(Pbf)-OH, into a growing peptide chain presents unique challenges in SPPS. researchgate.netrsc.org The bulky Pbf protecting group can impede coupling efficiency, and the inherent reactivity of the arginine side chain necessitates careful optimization of synthesis protocols to achieve high yields and purity. chempep.com

Fmoc-based SPPS protocols for incorporating D-arginine residues.

Standard Fmoc-based SPPS protocols are widely used for incorporating D-arginine residues. chempep.com The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support. The Fmoc group, which protects the α-amino group, is stable under acidic conditions but is readily removed by a base, typically a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF). chempep.com

Following Fmoc deprotection, the newly exposed amino group on the resin-bound peptide is coupled with the carboxyl group of the incoming Fmoc-D-Arg(Pbf)-OH. This activation and coupling step is crucial and often requires specific reagents to proceed efficiently. The Pbf group protecting the guanidino side chain of arginine remains stable throughout the synthesis cycles and is typically removed during the final cleavage of the peptide from the resin using a strong acid cocktail, such as trifluoroacetic acid (TFA). chempep.com Automated peptide synthesizers are often employed to streamline this iterative process, optimizing reagent delivery and washing steps for efficient and reproducible synthesis. chempep.com

Strategies for efficient coupling of Fmoc-D-Arg(Pbf)-OH.

The efficient coupling of the sterically demanding Fmoc-D-Arg(Pbf)-OH is paramount for the successful synthesis of D-arginine-containing peptides. Several factors, including the choice of coupling reagents, reaction temperature, and solvent, significantly influence the outcome of this critical step.

The selection of an appropriate activating agent is critical for promoting the efficient formation of a peptide bond. A common and effective combination for coupling Fmoc-Arg(Pbf)-OH is N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like OxymaPure (ethyl cyanohydroxyiminoacetate). csic.esnih.gov OxymaPure acts as a catalyst and suppresses side reactions.

Research has shown that optimizing the stoichiometry of these reagents is key. For instance, a strategy for incorporating Fmoc-Arg(Pbf)-OH in the greener solvent N-Butylpyrrolidinone (NBP) at 45°C involves using 1.75 equivalents of the protected amino acid, 1.8 equivalents of DIC, and 1.5 equivalents of OxymaPure. researchgate.netrsc.orgcsic.es This slight excess of the activating agents helps to drive the reaction to completion. Another study found that using a five-fold excess of Fmoc-AA-OH, DIC, and OxymaPure resulted in excellent coupling yields of over 96%. nih.gov The use of uronium-based reagents like HBTU or HATU in combination with a non-nucleophilic base such as diisopropylethylamine (DIPEA) is another effective approach. researchgate.netnih.gov

Table 1: Optimized Stoichiometry for Fmoc-Arg(Pbf)-OH Coupling

| Coupling Reagent System | Fmoc-Arg(Pbf)-OH (equiv.) | DIC (equiv.) | OxymaPure (equiv.) | Solvent | Temperature (°C) | Coupling Yield | Reference |

|---|---|---|---|---|---|---|---|

| DIC/OxymaPure | 1.75 | 1.8 | 1.5 | NBP | 45 | High | researchgate.netrsc.orgcsic.es |

| DIC/OxymaPure | 5 | 5 | 5 | DMF | Room Temp | >96% | nih.gov |

| HATU/DIEA | 5 | - | - | DMF | Room Temp | N/A | nih.gov |

| HBTU/HOBt/DIPEA | 3 | - | - | NMP/DCM (2:1) | 40 | 90.2% | researchgate.net |

Reaction temperature plays a dual role in the coupling of Fmoc-D-Arg(Pbf)-OH. Elevating the temperature can enhance the coupling rate and help overcome the steric hindrance imposed by the bulky Pbf group. csic.es For example, increasing the temperature to 45°C has been shown to improve coupling efficiency, particularly when using viscous solvents like N-Butylpyrrolidinone (NBP), by reducing the solvent's viscosity and facilitating the diffusion of reagents. researchgate.netrsc.orgcsic.es Temperatures as high as 60°C have also been explored to further improve coupling in NBP. csic.es

However, higher temperatures can also accelerate undesirable side reactions, most notably the formation of δ-lactam. csic.es Therefore, a balance must be struck to maximize coupling efficiency while minimizing side product formation. A "pre-conditioning" strategy, where the resin is swelled and equilibrated at the desired temperature (e.g., 45°C) before adding the pre-activated amino acid solution, has been developed to mitigate this issue. csic.es One study found that maintaining the temperature at 40-45°C was optimal for the introduction of the Pbf group itself during the synthesis of the building block. chemicalbook.com

The choice of solvent is a critical parameter in SPPS, affecting resin swelling, reagent solubility, and reaction kinetics. N,N-Dimethylformamide (DMF) has traditionally been the solvent of choice. csic.es However, due to its classification as a reprotoxic substance, there is a significant push towards greener alternatives. csic.es

N-Butylpyrrolidinone (NBP) has emerged as a promising green solvent for SPPS. rsc.orgcsic.es While NBP is more viscous than DMF, which can hinder reagent penetration into the resin, this can be overcome by increasing the reaction temperature. researchgate.netrsc.orgcsic.es Studies have shown that NBP can be a superior solvent in some respects, leading to lower levels of racemization and aspartimide formation compared to DMF. csic.es However, the incorporation of Fmoc-Arg(Pbf)-OH in NBP can be more prone to δ-lactam formation if not properly managed. researchgate.netrsc.orgcsic.es Other solvents and solvent mixtures, such as NMP/DCM and various binary mixtures with DMSO, have also been investigated to optimize coupling yields and minimize side reactions. researchgate.netrsc.org For instance, Fmoc-Arg(Pbf)-OH showed insolubility in the green solvent triethyl phosphate (B84403) (TEP) alone but could be dissolved in a 1:1 mixture of TEP and NBP. tandfonline.com

Table 2: Comparison of Solvents for Fmoc-Arg(Pbf)-OH Coupling

| Solvent | Key Advantages | Key Disadvantages | Mitigating Strategies | Reference |

|---|---|---|---|---|

| DMF | Good resin swelling, high reagent solubility. | Classified as reprotoxic. | Replacement with greener alternatives. | csic.escsic.es |

| NBP | Greener alternative, lower racemization/aspartimide formation. | High viscosity, increased risk of δ-lactam formation. | Elevated temperature (45°C), in situ activation. | rsc.orgcsic.escsic.es |

| NMP/DCM | Used in optimized protocols for high yield. | NMP has some toxicity concerns. | N/A | researchgate.net |

| TEP/NBP | Greener solvent system. | Fmoc-Arg(Pbf)-OH has limited solubility in neat TEP. | Use of a 1:1 mixture. | tandfonline.com |

| DMSO-based binary mixtures | Can reduce δ-lactam formation. | Optimization of mixture composition is required. | Use of polar binary mixtures like DMSO/DOL. | rsc.org |

Impact of reaction temperature on coupling efficiency and side reactions[5][6][7].

Minimizing side reactions during coupling, specifically δ-lactam formation.

A primary challenge during the incorporation of Fmoc-Arg(Pbf)-OH is the intramolecular cyclization of the activated amino acid to form an inactive δ-lactam. researchgate.netrsc.orgcsic.es This side reaction consumes the activated arginine derivative, leading to lower coupling yields and the formation of deletion peptides (peptides lacking the intended arginine residue). csic.esrsc.org

Several strategies have been developed to minimize δ-lactam formation. One of the most effective is in situ activation, where the coupling reagent (e.g., DIC) is added to the resin after the Fmoc-Arg(Pbf)-OH and additive (e.g., OxymaPure) have been introduced. researchgate.netrsc.orgcsic.es This approach ensures that the activated amino acid is in close proximity to the resin-bound amine, favoring the intermolecular peptide bond formation over the intramolecular cyclization. A sequential addition of DIC, where half is added at the beginning of the coupling and the second half after a set time, has also proven effective. researchgate.netrsc.orgcsic.es

Coupling without a preactivation step has also been attempted to reduce the time the activated species exists in solution, thereby minimizing the opportunity for lactamization. nih.gov Furthermore, the choice of solvent polarity can influence this side reaction; more polar binary solvent mixtures have been shown to be advantageous in mitigating lactam formation. rsc.org

Mechanistic studies of δ-lactam formation with arginine derivatives

The formation of a δ-lactam is a significant side reaction during the synthesis of peptides containing arginine. This intramolecular cyclization involves the δ-guanidino group of the arginine side chain attacking the activated α-carboxyl group, which leads to an inactive species. google.com This process is particularly pronounced when the carboxylic group of arginine is activated for coupling. google.comnih.gov

The mechanism can be described as an irreversible reaction where the highly basic δ-guanidino group (pKa ≈ 12.5) attacks the activated carboxylic acid, resulting in the ejection of the activating agent and the formation of a stable six-membered lactam ring. google.com Studies have shown that the extent of δ-lactam formation is influenced by the choice of protecting groups and the coupling method. For instance, the use of a di-Boc-protecting group for the guanidino function and the mixed anhydride (B1165640) coupling procedure have been shown to induce more δ-lactam formation compared to other methods. nih.gov

The environment of the reaction, including the solvent, also plays a role. While some protecting groups like Pbf are stable in solvents such as DMF and NBP, the activation step required for peptide bond formation can still trigger lactamization. nih.govresearchgate.net Research indicates that this side reaction is almost inevitable, and its minimization requires careful consideration of the specific synthetic context for each arginine-containing peptide. nih.gov

Strategies to prevent δ-lactam formation (e.g., in situ activation, solvent optimization)

Several strategies have been developed to minimize the formation of δ-lactam during the incorporation of arginine derivatives. One key approach is the optimization of the activation and coupling conditions.

In Situ Activation: In situ activation methods, where the carboxylic acid is activated in the presence of the amino component, can reduce the lifetime of the highly reactive activated species, thereby decreasing the opportunity for intramolecular cyclization.

Solvent Optimization: The choice of solvent is crucial. While N,N-dimethylformamide (DMF) is a common solvent in peptide synthesis, studies have explored alternatives. For example, using N-butylpyrrolidinone (NBP) can sometimes offer advantages. nih.govresearchgate.net In some cases, reducing the polarity of the solvent system has been shown to decrease the rate of lactam formation. rsc.org

Protecting Group Strategy: The choice of the protecting group for the guanidino function is a primary tool for controlling this side reaction. While the Pbf group is widely used, other groups have been investigated. For instance, the nitro (NO2) protecting group has been shown to effectively prevent δ-lactam formation. nih.govresearchgate.net However, the removal of the NO2 group requires specific and sometimes harsh conditions. ug.edu.pl The use of sterically hindered protecting groups can also minimize δ-lactam formation due to steric hindrance. ug.edu.pl

pH Control: Maintaining the pH of the coupling reaction closer to neutral (pH 7) is beneficial. This approach helps to avoid both acid- and base-catalyzed side reactions, including δ-lactam formation, while still allowing for an efficient acylation rate. google.com

| Strategy | Description | Key Findings |

| In Situ Activation | Activation of the carboxylic acid in the presence of the amine component. | Reduces the concentration of the free activated ester, minimizing the intramolecular side reaction. |

| Solvent Optimization | Using alternative solvents to DMF. | N-butylpyrrolidinone (NBP) can be a beneficial alternative in some syntheses. nih.govresearchgate.net |

| Protecting Group | Utilizing different protecting groups for the guanidino function. | The NO2 group can prevent δ-lactam formation but requires specific deprotection methods. nih.govresearchgate.net |

| pH Control | Maintaining a neutral pH during coupling. | A pH closer to 7 minimizes both acid and base-catalyzed side reactions. google.com |

Deprotection Strategies for the Pbf Group

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a widely used protecting group for the guanidino function of arginine in Fmoc-based solid-phase peptide synthesis (SPPS). Its removal is a critical step in obtaining the final peptide.

Acid-labile nature of the Pbf protecting group

The Pbf group is designed to be labile to strong acids, which allows for its removal during the final cleavage step of Fmoc-SPPS, typically performed with trifluoroacetic acid (TFA). peptide.comresearchgate.net Its acid sensitivity is greater than that of the earlier generation Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group, allowing for faster deprotection. nih.gov This property makes it compatible with the simultaneous cleavage of other acid-labile side-chain protecting groups, such as tert-butyl (tBu). peptide.com The Pbf group's removal is generally complete within 1-2 hours under standard TFA cleavage conditions. nih.gov

Cleavage conditions using strong acids (e.g., Trifluoroacetic acid)

The standard method for the deprotection of the Pbf group involves treatment with a high concentration of trifluoroacetic acid (TFA). thermofisher.com A common cleavage cocktail consists of 95% TFA in water. sigmaaldrich.com The reaction is typically carried out for 1-4 hours at room temperature. thermofisher.com

During the cleavage process, the acidic environment generates reactive cationic species from the protecting groups. To prevent these cations from modifying sensitive amino acid residues like tryptophan, methionine, and cysteine, scavengers are added to the cleavage cocktail. sigmaaldrich.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). sigmaaldrich.comwpmucdn.com For most sequences containing Arg(Pbf), a mixture of TFA/TIS/water (95:2.5:2.5) is often sufficient. sigmaaldrich.com

| Cleavage Cocktail Component | Purpose |

| Trifluoroacetic acid (TFA) | The strong acid that cleaves the Pbf group and other acid-labile protecting groups, and detaches the peptide from the resin. thermofisher.comwpmucdn.com |

| Water | Acts as a scavenger for carbocations. sigmaaldrich.com |

| Triisopropylsilane (TIS) | An effective, non-odorous scavenger for cationic species, particularly those from trityl-based groups. sigmaaldrich.com |

| 1,2-Ethanedithiol (EDT) | A common and efficient scavenger, especially important when cysteine is present. wpmucdn.com |

Compatibility of Pbf deprotection with other acid-sensitive protecting groups in peptide synthesis

A key advantage of the Pbf group is its deprotection compatibility with a wide range of other acid-sensitive protecting groups commonly used in Fmoc/tBu-based SPPS. peptide.comresearchgate.net These groups are designed to be removed under the same acidic conditions, streamlining the final deprotection step.

The Pbf group is compatible with:

tert-Butyl (tBu) based protecting groups for serine, threonine, tyrosine, aspartic acid, and glutamic acid. researchgate.net

Boc (tert-butyloxycarbonyl) protecting group, sometimes used for the side chains of lysine (B10760008) or tryptophan. researchgate.net

Trityl (Trt) group, often used for the side chains of asparagine, glutamine, and cysteine. researchgate.net

Minimizing tryptophan alkylation during Pbf deprotection in arginine- and tryptophan-containing peptides

A significant challenge during the acid-mediated deprotection of peptides containing both arginine and tryptophan is the potential for alkylation of the tryptophan indole (B1671886) ring by the carbocations generated from the cleavage of the Pbf group. peptide.com The use of the Pbf group over the Pmc group was introduced specifically to reduce this side reaction. peptide.compeptide.com

Studies have demonstrated that peptides synthesized with Arg(Pbf) show significantly less tryptophan alkylation compared to those synthesized with Arg(Pmc), especially in the absence of scavengers. peptide.com For example, one study reported a 69% yield of the desired peptide using Arg(Pbf) after a 3-hour TFA treatment, compared to only 46% when Arg(Pmc) was used. peptide.compeptide.com

To further minimize this side reaction, the use of appropriate scavengers in the cleavage cocktail is crucial. sigmaaldrich.com Triisopropylsilane (TIS) is a particularly effective scavenger for the cations that can alkylate tryptophan. sigmaaldrich.com Additionally, protecting the tryptophan indole ring with a Boc group, which is also cleaved during the final TFA step, can help to prevent modification. sigmaaldrich.com Careful optimization of the cleavage conditions, including the choice and concentration of scavengers, is essential for obtaining high purity arginine- and tryptophan-containing peptides. thermofisher.com

Comparison with Alternative Arginine Protecting Groups

The selection of an appropriate protecting group for arginine's guanidino side chain is a critical decision in peptide synthesis, directly impacting yield and purity. The Pbf group is often compared with other sulfonyl-based and alternative protecting groups.

Several protecting groups have been developed for the guanidino function of arginine, each with distinct characteristics.

Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl): Historically, Mtr was a standard protecting group. However, its removal often requires prolonged treatment with strong acids like trifluoroacetic acid (TFA), sometimes for several hours to overnight, which can lead to side reactions. nih.govsigmaaldrich.com

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): Introduced as a more acid-labile alternative to Mtr, the Pmc group significantly reduces the deprotection time. nih.gov It is more easily cleaved than Mtr, making it more suitable for the synthesis of peptides containing multiple arginine residues. peptide.compeptide.com

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The Pbf group, structurally similar to Pmc but with a five-membered furan (B31954) ring instead of a six-membered chroman ring, is even more labile. mdpi.comnih.gov This increased lability allows for faster and more efficient deprotection, typically within 1-2 hours, making it the preferred choice in many modern Fmoc-SPPS applications. nih.govpeptide.com

Boc (tert-butyloxycarbonyl): While commonly used for α-amino group protection, a bis-Boc protection strategy for the guanidino group has also been developed. mdpi.comnih.gov In this approach, both Nω and Nω' positions are blocked. These Boc groups can be removed with a TFA-water mixture at room temperature within an hour. mdpi.comnih.gov

Interactive Table: Comparison of Arginine Protecting Groups

| Protecting Group | Structure | Deprotection Conditions | Key Features |

|---|---|---|---|

| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Mildly acidic (TFA), typically 1-2 hours | High lability, widely used in Fmoc-SPPS. nih.govpeptide.com |

| Mtr | 4-methoxy-2,3,6-trimethylphenylsulfonyl | Stronger acid, prolonged treatment (hours to overnight) | Less labile, can lead to side reactions. nih.govsigmaaldrich.com |

| Pmc | 2,2,5,7,8-pentamethylchroman-6-sulfonyl | More acid-labile than Mtr | Faster deprotection than Mtr. nih.govpeptide.com |

| Boc | tert-butyloxycarbonyl (bis-protection) | TFA-water at room temperature (1 hour) | Prone to δ-lactam formation. mdpi.comnih.gov |

The widespread adoption of the Pbf group is due to a favorable balance of advantages and limitations.

Advantages:

High Deprotection Efficiency: Pbf is significantly more labile than Mtr and Pmc, allowing for faster and more complete removal under standard TFA cleavage conditions. nih.govpeptide.com This is particularly beneficial for synthesizing peptides containing multiple arginine residues. peptide.compeptide.com In one study, a 3-hour deprotection with TFA yielded 69% of the desired peptide using Arg(Pbf), compared to 46% with Arg(Pmc). peptide.com

Reduced Side Reactions: The Pbf group is reported to be less prone to side reactions, such as the sulfonation of tryptophan residues, compared to other sulfonyl-based protecting groups. peptide.comgoogle.com

Stability: The Pbf group demonstrates good stability in solvents commonly used in peptide synthesis, such as DMF. mdpi.comnih.gov

Limitations:

Incomplete Deprotection: While more labile, extended cleavage times may still be necessary for peptides containing multiple arginine residues, which can potentially compromise peptide quality. nih.govgoogle.com

Cost: Fmoc-Arg(Pbf)-OH is one of the more expensive protected amino acids, primarily due to the complex synthesis of the Pbf-Cl intermediate. mdpi.comnih.gov

Side-Product Formation: Cleaved Pbf groups can still react with sensitive residues like tryptophan, although this is less of an issue compared to Mtr and Pmc. sigmaaldrich.com This can be mitigated by using Boc-protected tryptophan. sigmaaldrich.com

To address the limitations of existing protecting groups, research continues into novel and revisited alternatives.

NO2 (Nitro) Group: The nitro group, one of the earliest protecting groups for arginine, has been revisited. mdpi.comnih.gov Studies have shown that the electron-withdrawing nature of the NO2 group minimizes the nucleophilicity of the guanidino group, thereby significantly reducing δ-lactam formation compared to Pbf and especially bis-Boc protection. mdpi.comnih.gov The NO2 group is also stable in DMF. mdpi.comnih.gov A key development has been a new on-resin deprotection method using SnCl2 in a mildly acidic solution, avoiding the need for catalytic hydrogenation. mdpi.comnih.gov

MIS (1,2-dimethylindole-3-sulfonyl) Group: The MIS group has been reported to be much more labile than Pbf. nih.govnih.gov Complete cleavage of the MIS group from a model peptide was achieved in 30 minutes with 1:1 TFA/DCM, whereas only 4% of the Pbf-protected peptide was cleaved under the same conditions. nih.gov A drawback is that the sulfonic acid byproduct can co-precipitate with the peptide. nih.gov

Dibenzosuberyl and Dibenzosuberenyl Groups: These groups are removed under very mild conditions and have been shown to reduce both δ-lactam and ornithine formation. nih.gov

Interactive Table: Performance of Arginine Protecting Groups in Relation to Pbf

| Protecting Group | Key Advantage over Pbf | Key Disadvantage |

|---|---|---|

| NO2 | Significantly reduces δ-lactam formation. mdpi.comnih.gov | Historically required harsh deprotection (catalytic hydrogenation), though new methods exist. mdpi.com |

| MIS | Much faster deprotection kinetics. nih.govnih.gov | Co-precipitation of byproduct with the peptide. nih.gov |

| Dibenzosuberyl/Dibenzosuberenyl | Mild deprotection conditions, reduces side reactions. nih.gov | Not widely adopted. nih.gov |

Advantages and limitations of Pbf in terms of stability, deprotection efficiency, and side-product formation[2][8][9].

Synthesis of this compound and its Precursors

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.

A common synthetic route starts with D-arginine and involves several protection and deprotection steps. One described method involves the following sequence:

Esterification: The carboxyl group of D-arginine is first protected, for example, as a methyl ester using thionyl chloride in methanol. chemicalbook.com

α-Amino Protection: The α-amino group is then protected with a Boc group using di-tert-butyl dicarbonate (B1257347) ((Boc)2O). chemicalbook.com

Guanidino Protection: The Pbf group is introduced onto the guanidino side chain using 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) in the presence of a base like potassium carbonate. chemicalbook.comgoogle.com

Boc Deprotection: The Boc group is selectively removed from the α-amino group under acidic conditions, for instance, with HCl in ethyl acetate, to yield H-D-Arg(Pbf)-OMe. chemicalbook.com

Saponification: The methyl ester is then cleaved (saponified) using a base such as sodium hydroxide (B78521) to give the final product, this compound. google.com

An alternative approach involves the direct protection of Boc-D-Arg-OH with Pbf-Cl to form Boc-D-Arg(Pbf)-OH, followed by the removal of the Boc group to yield this compound. google.com

Extraction: Liquid-liquid extraction is commonly used to separate the product from reagents and byproducts. For instance, after acidification, the product can be extracted into an organic solvent like ethyl acetate. chemicalbook.com

Crystallization/Precipitation: Intermediates and the final product can often be isolated as solids through crystallization or precipitation. For example, this compound can be obtained as a crystalline solid through recrystallization. chemicalbook.comgoogle.com Acidification of an aqueous solution can also induce precipitation of the product. chemicalbook.com

Chromatography: While not explicitly detailed for the synthesis of the building block itself in the provided context, column chromatography is a standard technique for purifying protected amino acids if other methods fail to provide sufficient purity. For peptides synthesized using these building blocks, reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification after cleavage from the resin. rsc.org

The final purity of this compound is typically assessed by methods such as HPLC and Thin Layer Chromatography (TLC). chemicalbook.comsigmaaldrich.com

Influence of D-arginine on Peptide Conformation and Receptor Binding

The incorporation of D-amino acids, such as D-arginine, into peptide sequences can profoundly alter their three-dimensional structure and, consequently, their interaction with biological targets like receptors. Unlike L-amino acids, which are the natural building blocks of proteins, D-amino acids introduce a different stereochemical configuration. This change can lead to altered peptide backbone conformations and modified side-chain orientations. For instance, studies on conotoxins have shown that substituting an L-arginine residue with its D-enantiomer can lead to significant alterations in secondary structure, thereby affecting receptor binding and activity mdpi.com. While L-arginine's guanidinium (B1211019) group is crucial for interactions, the D-configuration can change how these interactions are presented to a receptor, potentially leading to enhanced or diminished binding affinity and altered selectivity mdpi.comfrontiersin.org. Research into analogues of vasopressin, for example, indicated that while glycosylation did not significantly alter the peptide backbone conformation, it did lead to a lack of receptor binding, possibly due to steric repulsion, suggesting that modifications, including stereochemistry, can impact receptor engagement nih.gov.

Distinction Between L-Arginine and D-Arginine in Biological Pathways

L-arginine is a well-established precursor for nitric oxide (NO) synthesis, a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses wikipedia.orgnih.govembopress.orgreviveactive.com. The guanidine (B92328) group of L-arginine is the substrate for nitric oxide synthase (NOS) enzymes wikipedia.orgnih.govembopress.org. In contrast, D-arginine does not typically serve as a substrate for NOS in the same manner as L-arginine, meaning it is not directly involved in the primary nitric oxide production pathway wikipedia.orgnih.govembopress.orgreviveactive.com. While both enantiomers are amino acids, their biological roles are distinct due to the specificity of enzymes and cellular machinery that interact with L-amino acids. For example, studies investigating the role of arginine in modulating protein aggregation have suggested that D-enantiomeric polyarginine peptides might offer increased proteolytic stability compared to their L-isoforms, indicating a difference in their metabolic fate nih.gov.

Advanced Synthetic Methodologies Utilizing this compound

The synthesis of peptides containing D-arginine residues, particularly with the Pbf protecting group, requires specialized methodologies to ensure efficient incorporation and high purity. The Pbf group protects the highly reactive guanidine side chain of arginine, preventing unwanted side reactions during solid-phase peptide synthesis (SPPS) chempep.com.

Development of Methods to Prevent "Double Hit" Issues in Peptide Elongation with Protected Amino Acids

The "double hit" phenomenon in peptide synthesis refers to the undesired reaction of a coupling reagent with an already coupled amino acid, leading to truncated or modified peptide sequences. This issue can be exacerbated with challenging amino acids like protected arginine. Strategies to mitigate this include careful control of reaction stoichiometry, activation methods, and reaction times. For instance, methods have been developed to prevent the "double hit" by ensuring complete quenching of residual activated carboxylic acid derivatives immediately after coupling, or by employing specific washing steps to remove excess activated amino acid species before deprotection mdpi.comgoogle.com. Optimizing coupling reagent ratios, such as using DIC (diisopropylcarbodiimide) and OxymaPure in specific molar equivalents, and performing activation in situ, have been shown to improve coupling efficiency and reduce side reactions csic.esresearchgate.net.

Strategies for Green Chemistry in Peptide Synthesis Using N-Butylpyrrolidinone as a Solvent for Fmoc-Arg(Pbf)-OH Incorporation

Traditional peptide synthesis often relies on hazardous solvents like dimethylformamide (DMF). Green chemistry initiatives have focused on identifying safer, more environmentally friendly alternatives. N-Butylpyrrolidinone (NBP) has emerged as a promising green solvent for SPPS, showing excellent performance as an alternative to DMF csic.esacs.org. Studies have successfully demonstrated the incorporation of Fmoc-Arg(Pbf)-OH using NBP as a solvent csic.esmedchemexpress.comreactivi.rorsc.org. However, the high viscosity of NBP can sometimes impair the penetration of coupling reagents into the resin, which can be problematic for incorporating amino acids like Fmoc-Arg(Pbf)-OH csic.esresearchgate.netrsc.org. To overcome this, strategies involve conducting the coupling reaction at elevated temperatures (e.g., 45°C) to reduce NBP's viscosity and accelerate the coupling process. This approach, using specific ratios of Fmoc-Arg(Pbf)-OH, DIC, and OxymaPure at 45°C, has proven effective for the safe and efficient introduction of this challenging amino acid csic.esresearchgate.netrsc.org.

Automated Synthesis Protocols Integrating Fmoc-D-Arg(Pbf)-OH

Compound Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| This compound | 187618-60-6 | C₃₄H₄₀N₄O₇S | 648.77 | Building block for D-arginine incorporation in SPPS |

| Fmoc-Arg(Pbf)-OH | 154445-77-9 | C₃₄H₄₀N₄O₇S | 648.77 | Building block for L-arginine incorporation in SPPS |

| Fmoc-D-Arg(Pbf)-OH | 187618-60-6 | C₃₄H₄₀N₄O₇S | 648.77 | Building block for D-arginine incorporation in SPPS |

| Boc-Arg(Pbf)-OH | N/A | N/A | N/A | Boc-protected arginine derivative |

| Cbz-D-Arg(Pbf)-OH | N/A | N/A | N/A | Cbz-protected D-arginine derivative |

The chemical compound this compound is a specialized derivative of the amino acid arginine, crucial for advancing peptide synthesis and research. It features D-arginine, a non-proteinogenic enantiomer, and the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group on its guanidine moiety. This unique combination offers distinct properties and applications in the field of peptide chemistry.

Peptide Research and Applications

Role of D-Arginine in Peptide Structure and Function

Influence of D-arginine on Peptide Conformation and Receptor Binding

The incorporation of D-amino acids, such as D-arginine, into peptide sequences can significantly alter their three-dimensional structure and, consequently, their interaction with biological targets like receptors mdpi.comfrontiersin.org. Unlike the naturally occurring L-amino acids that form the basis of most proteins, D-amino acids introduce a different stereochemical configuration, leading to altered peptide backbone conformations and side-chain orientations mdpi.comfrontiersin.org. For example, studies involving conotoxins have demonstrated that substituting an L-arginine residue with its D-enantiomer can cause substantial changes in secondary structure, thereby impacting receptor binding affinity and activity mdpi.com. While the guanidinium (B1211019) group of arginine is vital for interactions, the D-configuration can modify how these interactions are presented to a receptor, potentially enhancing or diminishing binding and altering selectivity mdpi.comfrontiersin.org. Research on vasopressin analogues, for instance, suggested that while glycosylation itself did not significantly alter the peptide backbone's conformation, it led to a loss of receptor binding, possibly due to steric repulsion, indicating that modifications, including stereochemistry, can critically affect receptor engagement nih.gov.

Distinction Between L-Arginine and D-Arginine in Biological Pathways

L-arginine is a well-established precursor for the synthesis of nitric oxide (NO), a vital signaling molecule involved in vasodilation, neurotransmission, and immune responses wikipedia.orgnih.govembopress.orgreviveactive.com. The guanidine (B92328) group of L-arginine serves as the substrate for nitric oxide synthase (NOS) enzymes wikipedia.orgnih.govembopress.org. In contrast, D-arginine does not typically function as a substrate for NOS in the same manner as L-arginine and is therefore not directly involved in the primary nitric oxide production pathway wikipedia.orgnih.govembopress.orgreviveactive.com. Although both are amino acids, their biological roles diverge due to the specific nature of enzymes and cellular machinery that interact with L-amino acids. For instance, research exploring the role of arginine in modulating protein aggregation suggests that D-enantiomeric polyarginine peptides might exhibit greater proteolytic stability compared to their L-isoforms, indicating differences in their metabolic fate nih.gov.

Advanced Synthetic Methodologies Utilizing H-D-Arg(Pbf)-OH

The synthesis of peptides incorporating D-arginine residues, particularly with the Pbf protecting group, necessitates specialized methodologies to ensure efficient incorporation and high purity. The Pbf group effectively shields the highly reactive guanidine side chain of arginine, thereby preventing unwanted side reactions during solid-phase peptide synthesis (SPPS) chempep.com.

The "double hit" phenomenon in peptide synthesis refers to the undesirable secondary reaction of a coupling reagent with an already coupled amino acid, leading to truncated or modified peptide sequences. This issue can be particularly pronounced with challenging amino acids like protected arginine mdpi.comgoogle.com. Strategies to mitigate this include precise control over reaction stoichiometry, activation methods, and reaction times. For example, methods have been developed to prevent "double hits" by ensuring complete quenching of residual activated carboxylic acid derivatives immediately after coupling or by implementing specific washing steps to remove excess activated amino acid species prior to deprotection mdpi.comgoogle.com. Optimizing coupling reagent ratios, such as using DIC (diisopropylcarbodiimide) and OxymaPure in specific molar equivalents, and performing in situ activation have been shown to enhance coupling efficiency and minimize side reactions csic.esresearchgate.net.

Traditional peptide synthesis often relies on hazardous solvents such as dimethylformamide (DMF). Green chemistry initiatives are actively seeking safer, more environmentally friendly alternatives. N-Butylpyrrolidinone (NBP) has emerged as a promising green solvent for SPPS, demonstrating excellent performance as an alternative to DMF csic.esacs.org. Studies have successfully documented the incorporation of Fmoc-Arg(Pbf)-OH using NBP as a solvent csic.esmedchemexpress.comreactivi.rorsc.org. However, the inherent high viscosity of NBP can sometimes impede the penetration of coupling reagents into the resin, posing a challenge for incorporating amino acids like Fmoc-Arg(Pbf)-OH csic.esresearchgate.netrsc.org. To address this, strategies include conducting the coupling reaction at elevated temperatures (e.g., 45°C) to reduce NBP's viscosity and accelerate the coupling process. This approach, utilizing specific ratios of Fmoc-Arg(Pbf)-OH, DIC, and OxymaPure at 45°C, has proven effective for the safe and efficient introduction of this challenging amino acid csic.esresearchgate.netrsc.org.

Analytical and Characterization Methodologies in H D Arg Pbf Oh Research

Chromatographic Techniques

Chromatographic methods are indispensable for monitoring the progress of peptide synthesis and for the purification and purity assessment of the final products. High-Performance Liquid Chromatography (HPLC), Reverse-Phase HPLC (RP-HPLC), and Thin Layer Chromatography (TLC) are routinely used in workflows involving H-D-Arg(Pbf)-OH and its derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of Fmoc-D-Arg(Pbf)-OH and for monitoring the progress of coupling reactions in SPPS. csic.esscientificlabs.co.ukvwr.compeptanova.denih.gov The high resolving power of HPLC allows for the separation of the desired product from byproducts and unreacted starting materials. For instance, the purity of commercial Fmoc-D-Arg(Pbf)-OH is often specified to be ≥98.5% as determined by HPLC. scientificlabs.co.uk

In research settings, HPLC is crucial for studying reaction kinetics, such as the rate of δ-lactam formation, an undesired side reaction that can occur with arginine residues during activation. csic.es Studies have utilized HPLC to compare the stability and reactivity of different protected arginine derivatives, confirming that Fmoc-Arg(Pbf)-OH remains stable in solution over extended periods. mdpi.com The technique is also employed to monitor the cleavage of protecting groups, ensuring complete deprotection, which can be challenging for peptides containing multiple arginine residues. sigmaaldrich.com The development of efficient HPLC methods is an active area of research, with patents describing specific conditions for the accurate determination of Fmoc-Arg(Pbf)-OH purity and the identification of impurities. google.com

Table 1: HPLC Analysis Parameters for Peptides Containing D-Arg(Pbf)-OH

| Parameter | Value/Condition | Reference |

|---|---|---|

| Column | Phenomenex Aeris™ C18 (3.6µm, 4.6 × 150 mm) | rsc.org |

| Mobile Phase A | 0.1% TFA in H₂O | rsc.org |

| Mobile Phase B | 0.1% TFA in CH₃CN | rsc.org |

| Flow Rate | 1.0 mL/min | nih.govrsc.org |

| Detection | UV at 220 nm | rsc.org |

| Gradient (Purity) | 5-55% B over 50 min | nih.gov |

| Gradient (Reaction Monitoring) | 30–95% B into A in 15 min | csic.esrsc.org |

Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the primary method for the purification of synthesized peptides containing D-arginine, both with the Pbf group intact and after its removal. csic.esrsc.orgnih.gov The principle of RP-HPLC is based on the hydrophobic interactions between the peptide and the stationary phase. Peptides are typically eluted using a gradient of increasing organic solvent, such as acetonitrile, in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA). rsc.orgnih.gov

The bulky and hydrophobic Pbf group significantly influences the retention time of the peptide in RP-HPLC. After the synthesis is complete, the crude peptide is cleaved from the solid support and deprotected. The resulting mixture is then subjected to preparative RP-HPLC to isolate the target peptide. ox.ac.uk The purity of the collected fractions is subsequently verified by analytical RP-HPLC. nih.govox.ac.uk Researchers have successfully used RP-HPLC to purify a variety of peptides containing Pbf-protected arginine, achieving purities greater than 95%. ox.ac.uk

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid and convenient method for tracking the progress of reactions during the synthesis of peptides. ekb.eg It is particularly useful for monitoring the completion of coupling and deprotection steps in SPPS. For example, the esterification of arginine, an initial step in some synthetic routes, can be monitored by TLC to confirm the consumption of the starting material.

During SPPS, small samples of the resin can be taken and subjected to a ninhydrin (B49086) test after the coupling step. The absence of a color change indicates a complete reaction. TLC can be used to further confirm this by analyzing the cleavage of a small amount of peptide from the resin. ekb.eg Similarly, the removal of temporary protecting groups like the Boc group can be followed by TLC. ekb.eg While not as quantitative as HPLC, the speed and simplicity of TLC make it an invaluable tool in the peptide synthesis laboratory.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are essential for confirming the identity and elucidating the structure of this compound and the peptides into which it is incorporated. Mass spectrometry provides molecular weight information, while NMR spectroscopy offers detailed structural insights.

Mass Spectrometry (e.g., ESI-MS)

Mass spectrometry, particularly with Electrospray Ionization (ESI-MS), is a powerful tool for confirming the molecular weight of synthesized peptides. mdpi.comresearchgate.net This technique is used to verify the successful incorporation of this compound and other amino acids into the peptide chain. ESI-MS is also critical for identifying impurities and byproducts that may have formed during synthesis, such as peptides with incomplete deprotection of the Pbf group. researchgate.net

In one study, ESI-MS was used to characterize impurities in the synthesis of cetrorelix, a therapeutic peptide. An impurity with a mass difference of 252 Da higher than the target peptide was identified as the species where the Pbf group on an arginine residue had not been removed. researchgate.net The high sensitivity and accuracy of mass spectrometry make it an indispensable tool for the quality control of synthetic peptides.

Table 2: Mass Spectrometric Analysis of a D-Arg(Pbf) Containing Peptide

| Peptide Sequence | Calculated [M+H]⁺ (z=+1) | Observed [M+H]⁺ (z=+1) | Ionization Method | Reference |

|---|---|---|---|---|

| ¹³C-D2-ATRP | 1535.81 | 1535.8 | MALDI-MS | nih.gov |

Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules, including protected amino acids and peptides. Both ¹H and ¹³C NMR are used to confirm the structure of newly synthesized analogues and to study their dynamic behavior in solution. ox.ac.ukrsc.orgacs.orgresearchgate.net

For instance, ¹³C NMR studies of α-Fmoc-Pbf-L-arginine revealed a significantly broadened signal for the C-2 carbon at room temperature, suggesting dynamic processes are occurring. ox.ac.ukacs.org This broadening was observed to decrease upon warming the sample, confirming its dynamic origin. ox.ac.uk NMR is also crucial in studies involving isotopic labeling. The incorporation of ¹³C-labeled amino acids, such as [2-¹³C]-Arg, allows for specific signals to be enhanced and tracked, which is invaluable for determining the three-dimensional structures of peptides and their complexes with biological targets. ox.ac.ukacs.org

FT-IR Spectroscopy for Functional Group Identification in this compound Research

Fourier-transform infrared (FT-IR) spectroscopy is a cornerstone analytical technique in the study of this compound, providing critical insights into its molecular structure through the identification of its constituent functional groups. This non-destructive method relies on the principle that chemical bonds and functional groups within a molecule vibrate at specific, characteristic frequencies when they absorb infrared radiation. By analyzing the resulting absorption spectrum, researchers can confirm the presence of key structural motifs, verify the integrity of the compound, and monitor its chemical transformations, such as the attachment or removal of protecting groups.

The chemical structure of this compound, which is (2R)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid, encompasses several distinct functional groups that give rise to a complex and informative FT-IR spectrum. These include the carboxylic acid, the primary amine of the D-arginine core, the guanidinium (B1211019) group protected by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, and the various C-H and other bonds within the molecule's framework.

In research, FT-IR spectroscopy is routinely employed to verify the successful synthesis of this compound and its derivatives. For instance, in the context of solid-phase peptide synthesis (SPPS), FT-IR can be used to monitor the coupling of the Arg(Pbf) moiety to a growing peptide chain. The appearance of characteristic amide bond absorptions (Amide I and Amide II bands) confirms successful peptide bond formation. Furthermore, studies involving the conjugation of peptides containing Arg(Pbf) to other molecules, such as nanoparticles, have utilized FT-IR to confirm the presence of the peptide on the nanoparticle surface. vscht.cz

The analysis of the FT-IR spectrum of this compound involves the assignment of specific absorption bands to the vibrational modes of its functional groups. While a detailed spectrum of the isolated compound is not always published, data from closely related structures, such as Fmoc-Arg(Pbf)-OH, and general FT-IR correlation tables provide a reliable basis for these assignments. For example, a certificate of analysis for Fmoc-D-Arg(Pbf)-OH confirms that its IR spectrum is in accordance with its structure, underscoring the utility of this technique for identity confirmation. omizzur.com

The major functional groups within this compound and their expected FT-IR absorption regions are detailed in the interactive data table below. This table summarizes the vibrational modes and their corresponding wavenumbers, which collectively act as a molecular fingerprint for the compound.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| Carboxylic Acid (O-H) | O-H Stretch | 3300 - 2500 | Broad, Strong | This very broad band is characteristic of the hydrogen-bonded O-H in a carboxylic acid and often overlaps with C-H stretching vibrations. |

| Primary Amine (N-H) | N-H Stretch | 3500 - 3300 | Medium | As a primary amine, two bands may be observed in this region. |

| Carboxylic Acid (C=O) | C=O Stretch | 1760 - 1690 | Strong | The exact position can be influenced by hydrogen bonding. |

| Guanidinium Group (C=N) | C=N Stretch | 1690 - 1640 | Variable | This absorption is part of the complex vibrations of the Pbf-protected guanidinium group. |

| Sulfonyl Group (S=O) | Asymmetric & Symmetric S=O Stretch | 1350 - 1300 & 1160 - 1120 | Strong | These are characteristic absorptions of the sulfonyl group in the Pbf protector. |

| Aromatic Ring (C=C) | C=C Stretch | ~1600 & ~1475 | Medium to Weak | These bands arise from the aromatic part of the Pbf group. |

| Alkyl Groups (C-H) | C-H Stretch | 3000 - 2850 | Medium to Strong | These absorptions are from the various methyl and methylene (B1212753) groups in the molecule. |

| Carboxylic Acid (C-O) | C-O Stretch | 1320 - 1210 | Medium | This band is associated with the carboxylic acid group. |

Note: The exact positions and intensities of the peaks can vary depending on the sample preparation method (e.g., KBr pellet, ATR) and the specific molecular environment.

Biological and Biomedical Research Context

Peptide-Based Drug Discovery and Development

The unique characteristics of D-amino acids have made them attractive components in the design and development of novel peptide-based therapeutics.

Design and synthesis of D-arginine-containing peptides for therapeutic purposes

The strategic inclusion of D-amino acids, such as D-arginine, into peptide sequences is a well-established method to improve their therapeutic potential lifetein.combiopharmaspec.comformulationbio.com. Unlike L-amino acids, which are readily recognized and degraded by proteases in biological systems, D-amino acids are generally resistant to enzymatic cleavage. This resistance can lead to increased peptide stability, longer half-lives, and improved pharmacokinetic profiles lifetein.comfrontiersin.orgbiorxiv.org. H-D-Arg(Pbf)-OH serves as a crucial building block in the synthesis of these peptides, commonly employed in solid-phase peptide synthesis (SPPS) formulationbio.comontosight.ai. The Pbf protecting group ensures selective coupling during peptide chain elongation.

D-arginine's positively charged guanidino group, similar to L-arginine, can also influence peptide-receptor interactions and contribute to specific biological activities. For instance, the stereochemistry of amino acids can be critical for receptor binding, with some receptors showing a preference for D-amino acid configurations mdpi.com. This has led to the development of D-amino acid-containing peptides as potent therapeutic agents, including opioid peptide analogues and host defense peptides (HDPs) biopharmaspec.commdpi.com.

Studies on proteolytic stability of D-arginine peptides in biological matrices (e.g., plasma stability)

A primary driver for incorporating D-amino acids into therapeutic peptides is their enhanced resistance to proteolytic degradation in biological environments, such as blood plasma and serum. Natural proteases are highly specific for L-amino acid linkages, rendering peptides composed of or containing D-amino acids significantly more stable lifetein.comfrontiersin.orgbiorxiv.orgnih.gov.

Studies have demonstrated that substituting L-arginine residues with D-arginine can dramatically improve a peptide's stability. For example, in one study, a peptide analog containing D-arginine showed a half-life of over 8 hours in mouse serum, compared to significantly shorter durations for its L-amino acid counterparts nih.gov. Another investigation found that a peptide derivative where all L-lysine and L-arginine residues were replaced by D-amino acids exhibited remarkable stability in plasma, with over 90% of the peptide remaining after 8 hours and 60% after 24 hours frontiersin.org. Similarly, D-peptide cell-penetrating peptides (CPPs) have shown intactness over 24 hours in human serum, while their L-peptide counterparts degraded rapidly biorxiv.org.

Table 1: Comparative Proteolytic Stability of D-Arginine Peptides in Biological Matrices

| Peptide Type / Modification | Biological Matrix | Incubation Time | % Peptide Remaining | Reference |

| Onc112 (with D-Arg) | Mouse Serum | N/A | >8 hours (half-life) | nih.gov |

| Onc72 (with L-Orn) | Mouse Serum | N/A | 3 hours (half-life) | nih.gov |

| Onc112 | Commercial Serum | 1 hour | >96% | nih.gov |

| DP06 (all D-AA) | Plasma | 8 hours | >90% | frontiersin.org |

| DP06 (all D-AA) | Plasma | 24 hours | >60% | frontiersin.org |

| UP09 (single Aib) | Plasma | 12 hours | >50% | frontiersin.org |

| UP09 (single Aib) | Plasma | 24 hours | >30% | frontiersin.org |

| PMO-D-CPPs | Human Serum (25%) | 24 hours | Intact | biorxiv.org |

| PMO-L-CPPs | Human Serum (25%) | 1 hour | Degraded | biorxiv.org |

Exploration of D-arginine derivatives in drug delivery systems

D-arginine derivatives and peptides are increasingly utilized in advanced drug delivery systems, leveraging their inherent stability and cell-penetrating capabilities. D-arginine-rich peptides, such as polyarginine, are known as cell-penetrating peptides (CPPs) that can facilitate the transport of various therapeutic cargoes across cell membranes jpt.combiosyn.com. These peptides can deliver molecules that would otherwise struggle to enter cells, including proteins, peptides, and nucleic acids jpt.com.

Furthermore, D-amino acid derivatives are being explored for their advantages in self-assembling nanostructures, such as hydrogels, which can serve as drug delivery vehicles nih.govnih.govresearchgate.net. These D-arginine-based nanovehicles offer benefits like enhanced anti-degradation properties and improved lysosome escape compared to their L-amino acid counterparts nih.gov. For instance, D-arginine derivatives functionalized with specific chemical groups have been developed for immunotherapy, acting as delivery tools for antigens and adjuvants nih.govresearchgate.net. The cationic nature of arginine residues, particularly in polyarginine structures, also contributes to membrane penetration and can facilitate intracellular delivery biosyn.comresearchgate.net.

Synthetic Biology and Chemical Biology Investigations

Beyond direct therapeutic applications, D-arginine derivatives play roles in fundamental research within synthetic biology and chemical biology, enabling the construction of novel systems and the investigation of complex biological processes.

Utilization of D-arginine derivatives in constructing synthetic biological systems

D-arginine derivatives are being incorporated into the design of synthetic biological systems. For example, self-assembling D-arginine derivatives have been engineered to form nanostructures with potential applications in immunotherapy nih.govresearchgate.net. These self-assembled systems can be designed to deliver specific therapeutic agents and enhance cellular uptake and immune responses. The predictable self-assembly properties of peptides, combined with the stability conferred by D-amino acids, make them versatile building blocks for creating novel biomaterials and functional nanodevices in synthetic biology.

Investigation of D-arginine's role in protein modification and epigenetic regulation

While L-arginine is a natural amino acid involved in various post-translational modifications (PTMs) and epigenetic regulation, D-arginine itself is not a direct participant in these endogenous cellular processes. However, D-arginine derivatives and peptides can serve as valuable tools in chemical biology to investigate these mechanisms.

L-arginine is a substrate for enzymes like protein arginine methyltransferases (PRMTs) and peptidylarginine deiminases (PADs), leading to methylation and citrullination, respectively. These modifications are crucial for epigenetic regulation, influencing chromatin structure, gene expression, and cellular signaling researchgate.netmdpi.comwikipedia.orgnih.govrsc.orgfrontiersin.orgnih.govspandidos-publications.com. For instance, arginine methylation of histone proteins is a key epigenetic modification that regulates gene expression rsc.orgspandidos-publications.com. L-arginine's availability and metabolism also impact epigenetic pathways, such as histone acetylation, by influencing acetyl-CoA levels mdpi.comnih.govresearchgate.net.

In chemical biology, D-amino acid-containing peptides can be synthesized as stable analogues or probes to study the function and regulation of PTMs. For example, stable D-peptide analogues might be used to probe the binding sites of enzymes that act on L-arginine residues or to study the effects of modified arginine residues on protein function and cellular processes without being rapidly degraded by cellular proteases nih.govrsc.org. While direct roles of D-arginine in natural epigenetic mechanisms are not established, its use in creating stable peptide probes or synthetic systems allows researchers to explore the intricacies of arginine-mediated biological regulation.

Compound List:

this compound

D-arginine

L-arginine

D-amino acids

L-amino acids

Peptides

Host defense peptides (HDPs)

Antimicrobial peptides (AMPs)

Cell-penetrating peptides (CPPs)

Histone proteins

Histone tails

Acetyl-CoA

Nitric Oxide (NO)

Q & A

Basic: What are the critical chemical properties of H-D-Arg(Pbf)-OH that influence its stability and reactivity in peptide synthesis?

This compound contains the acid-labile Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group on the guanidine side chain of D-arginine. The stereochemistry (D-configuration) and bulky Pbf group reduce nucleophilic side reactions during solid-phase peptide synthesis (SPPS) . Key properties include:

- Solubility : Highly soluble in DMF and DCM but poorly soluble in aqueous buffers due to hydrophobicity of Pbf.

- Stability : Susceptible to cleavage under strong acidic conditions (e.g., TFA >90%) but stable in mild acids (e.g., 20% piperidine in DMF for Fmoc deprotection) .

- Reactivity : The unprotected α-carboxylic acid allows direct coupling via standard SPPS protocols (e.g., HBTU/HOBt activation).

Basic: How should researchers optimize coupling efficiency for this compound in SPPS to minimize racemization?

- Activation Method : Use HATU/DIPEA in DMF for higher coupling efficiency compared to HBTU, reducing racemization risk .

- Double Coupling : Perform two sequential couplings (30 min each) for sterically hindered residues like D-arginine derivatives.

- Temperature Control : Maintain reaction temperature at 25°C; elevated temperatures increase racemization rates .

Advanced: What analytical techniques are most reliable for validating the purity and structural integrity of this compound post-synthesis?

- HPLC-MS : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with ESI-MS to confirm molecular weight (expected [M+H]+: ~678.8 Da) and detect impurities (e.g., deprotected arginine or truncated sequences) .

- NMR : 1H NMR in DMSO-d6 can verify the absence of TFA-induced Pbf cleavage (characteristic peaks: δ 1.2–1.4 ppm for Pbf methyl groups) .

- Chiral Analysis : Chiral HPLC (e.g., Chirobiotic T column) confirms retention of D-configuration .

Advanced: How do researchers resolve discrepancies between theoretical and observed molecular weights during MS characterization?

- Isotopic Patterns : Check for adducts (e.g., Na+ or K+) or incomplete desalting.

- Side Reactions : Investigate potential oxidation (e.g., methionine residues) or incomplete protection group cleavage.

- Example: A 2 Da mass difference may indicate disulfide bond formation or deamidation .

- Troubleshooting : Repeat synthesis with rigorous inert gas purging to minimize oxidation .

Advanced: What experimental strategies mitigate the instability of this compound under prolonged storage?

- Storage Conditions : Store at –20°C in anhydrous DMF or as a lyophilized powder under argon. Avoid repeated freeze-thaw cycles.

- Stability Monitoring : Perform monthly HPLC checks to detect Pbf degradation (retention time shifts >0.5 min indicate breakdown) .

Advanced: How does the pseudoproline modification in related compounds (e.g., Fmoc-Arg(Pbf)-Ser(Ψ(Me,Me)pro)-OH) enhance synthesis efficiency?

Pseudoproline dipeptides reduce aggregation during SPPS by introducing a kink in the peptide backbone, improving solubility and coupling yields. For arginine-rich sequences, this modification minimizes β-sheet formation, particularly when paired with D-arginine derivatives like this compound .

Advanced: What are the implications of incomplete Pbf deprotection during global side-chain cleavage?

- Detection : Use MALDI-TOF MS to identify residual Pbf groups (mass difference: ~252 Da).

- Remediation : Extend TFA cleavage time (e.g., 3–4 hours) or add scavengers (e.g., triisopropylsilane) to improve cleavage efficiency .

Basic: How does the D-configuration of this compound impact its use in peptide engineering?

The D-arginine configuration confers protease resistance, making it valuable for designing stable peptide therapeutics or enzyme inhibitors. However, it may alter binding affinity in chiral-sensitive targets (e.g., GPCRs), requiring empirical validation via circular dichroism (CD) spectroscopy .

Advanced: What orthogonal protection strategies are compatible with this compound for synthesizing multifunctional peptides?

- Orthogonal Groups : Use Alloc (allyloxycarbonyl) for lysine or Tyr(PO(OBzl)₂) for phosphorylation sites, which are cleaved under Pd(0)/PhSiH₃ or HF conditions, respectively, without affecting Pbf .

- Sequential Deprotection : Plan synthetic routes to cleave acid-labile groups (e.g., Pbf) last.

Basic: What are the ethical and regulatory considerations when using this compound in biomedical research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.